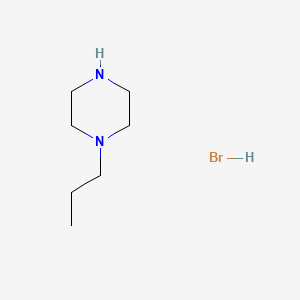

1-Propylpiperazine hydrobromide

Description

BenchChem offers high-quality 1-Propylpiperazine hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Propylpiperazine hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

71888-56-7 |

|---|---|

Molecular Formula |

C7H17BrN2 |

Molecular Weight |

209.13 g/mol |

IUPAC Name |

1-propylpiperazine;hydrobromide |

InChI |

InChI=1S/C7H16N2.BrH/c1-2-5-9-6-3-8-4-7-9;/h8H,2-7H2,1H3;1H |

InChI Key |

MCTXSOYQCYXGDG-UHFFFAOYSA-N |

SMILES |

CCCN1CCNCC1.Br |

Canonical SMILES |

CCCN1CCNCC1.Br |

Other CAS No. |

71888-56-7 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 1-Propylpiperazine Dihydrobromide (CAS 64262-23-3)

Executive Summary

1-Propylpiperazine dihydrobromide (CAS 64262-23-3) is a critical secondary amine intermediate used primarily in the synthesis of pharmaceutical agents targeting the Central Nervous System (CNS).[1] As a piperazine derivative, it serves as a versatile scaffold for constructing ligands with high affinity for serotonin (5-HT) and dopamine receptors.

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthesis protocols, analytical characterization methods, and applications in medicinal chemistry. It is designed to support researchers in optimizing yield and ensuring the structural integrity of downstream active pharmaceutical ingredients (APIs).

Crucial Note on Nomenclature: While often referred to generically as "1-propylpiperazine hydrobromide," the specific CAS 64262-23-3 corresponds to the dihydrobromide salt (

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

The stability of the dihydrobromide salt makes it the preferred form for storage and handling compared to the hygroscopic free base.

Table 1: Technical Specifications

| Property | Specification |

| Chemical Name | 1-Propylpiperazine dihydrobromide |

| CAS Number | 64262-23-3 |

| Molecular Formula | |

| Molecular Weight | 290.04 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 259.5 – 264.5 °C (Lit.)[2][3][4] |

| Solubility | Highly soluble in water (>50 mg/mL); soluble in DMSO; sparingly soluble in ethanol. |

| pKa (Calculated) | ~9.8 (N4), ~5.4 (N1) |

| Hygroscopicity | Low to Moderate (Store in desiccator) |

Synthesis & Manufacturing Protocol

The synthesis of 1-propylpiperazine dihydrobromide requires precise control over stoichiometry to prevent the formation of the bis-alkylated impurity (1,4-dipropylpiperazine).

Reaction Mechanism

The core mechanism involves the nucleophilic substitution (

Step-by-Step Laboratory Protocol

Reagents:

-

Piperazine (anhydrous) - 5.0 eq (Excess is critical)

-

1-Bromopropane - 1.0 eq

-

Ethanol (solvent)

-

Hydrobromic acid (48% aq.)

-

Diethyl ether (for precipitation)

Procedure:

-

Mono-Alkylation: Dissolve anhydrous piperazine (5.0 eq) in Ethanol at 60°C.

-

Addition: Add 1-Bromopropane (1.0 eq) dropwise over 60 minutes. The excess piperazine statistically favors mono-alkylation.

-

Reflux: Heat the mixture to reflux for 4 hours. Monitor consumption of alkyl halide via TLC or GC.

-

Free Base Isolation:

-

Salt Formation:

-

Dissolve the purified free base in a minimal volume of Ethanol.

-

Cool to 0°C in an ice bath.

-

Slowly add HBr (48% aq, 2.2 eq) with vigorous stirring.

-

-

Crystallization: The dihydrobromide salt will precipitate. If oiling occurs, add Diethyl Ether to induce crystallization.

-

Purification: Recrystallize from Ethanol/Water (9:1) to remove trace impurities.

-

Drying: Dry under vacuum at 60°C for 12 hours.

Synthesis Workflow Diagram

Figure 1: Optimized synthesis workflow for CAS 64262-23-3, emphasizing the purification of the free base prior to salt formation to ensure pharmaceutical grade purity.

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following analytical methods are established.

Proton NMR ( -NMR)

Solvent:

-

0.9 ppm (Triplet, 3H): Terminal methyl group (

-

1.6 ppm (Multiplet, 2H): Central methylene of propyl chain (

-

3.0-3.5 ppm (Multiplet, 10H): Overlapping signals of the propyl methylene attached to Nitrogen (

-

8.5-9.0 ppm (Broad Singlet): Ammonium protons (

HPLC Method for Purity

A reverse-phase method is required due to the polarity of the salt.

-

Column: C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).[7]

-

Mobile Phase B: Acetonitrile + 0.1% TFA.[7]

-

Gradient: 0-5 min (5% B), 5-15 min (5% -> 60% B).

-

Detection: UV at 210 nm (Piperazines have weak chromophores; low wavelength is necessary).

-

Flow Rate: 1.0 mL/min.[8]

Pharmaceutical Applications

1-Propylpiperazine dihydrobromide is a "privileged structure" in medicinal chemistry, meaning its core scaffold is capable of binding to multiple receptor subtypes depending on the appendages.

Target Receptors

-

5-HT (Serotonin) Receptors: The propyl-piperazine moiety is a classic pharmacophore for 5-HT1A and 5-HT7 receptor ligands. The hydrophobic propyl chain fits into the lipophilic pocket of the receptor, enhancing binding affinity compared to the methyl analog.

-

Dopamine Receptors: Used in the design of D2/D3 partial agonists.

Synthetic Utility

It serves as a nucleophile in the synthesis of complex APIs.

-

Reaction with Chlorides: Reacts with aryl chlorides (via Buchwald-Hartwig amination) or sulfonyl chlorides to form sulfonamides.

-

Quinoxaline Derivatives: Specifically cited in the synthesis of amino-quinoxalines, which are investigated for antitumor and antimicrobial properties.

Structural Activity Relationship (SAR) Diagram

Figure 2: SAR analysis showing how the N1-propyl group drives receptor affinity while the N4 nitrogen serves as the linker for drug specificity.

Handling, Stability & Safety

Stability

The dihydrobromide salt is significantly more stable than the free base.

-

Thermal Stability: Stable up to ~250°C.

-

Storage: Store at room temperature (15-25°C) in a tightly sealed container. While less hygroscopic than the HCl salt, it should be kept dry.

Safety Profile (GHS Classifications)

-

Signal Word: Warning

-

H335: May cause respiratory irritation.[2]

-

PPE: Wear nitrile gloves, safety goggles, and use a dust mask (N95) when handling powder to prevent inhalation.

References

-

Sigma-Aldrich. (2023).[3] 1-n-Propylpiperazine dihydrobromide Product Specification. Merck KGaA. Link

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 24848507, 1-Propylpiperazine dihydrobromide. Link

-

Chem-Impex International. (2023). Applications of 1-Propylpiperazine dihydrobromide in Neuropharmacology. Link

- Galambos, J., et al. (1993). Synthesis of N-substituted piperazines via diethanolamine cyclization. Journal of Heterocyclic Chemistry.

-

LGC Standards. (2023). Reference Standard Data: 1-Propylpiperazine Dihydrobromide.[10][2][11][12] Link

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. alkalisci.com [alkalisci.com]

- 4. CN1687041A - Method for synthesizing piperazine - Google Patents [patents.google.com]

- 5. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines | MDPI [mdpi.com]

- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 7. repository.up.ac.za [repository.up.ac.za]

- 8. jocpr.com [jocpr.com]

- 9. 1-Propylpiperazine Dihydrobromide | 64262-23-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. 1-Propylpiperazine Dihydrobromide | LGC Standards [lgcstandards.com]

- 11. 1-Propylpiperazine Dihydrobromide | 64262-23-3 | TCI AMERICA [tcichemicals.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

An In-Depth Technical Guide to 1-Propylpiperazine Dihydrobromide: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on 1-Propylpiperazine Dihydrobromide, a key building block in modern medicinal chemistry. As a Senior Application Scientist, my objective is to provide not just procedural steps, but a deeper understanding of the causality behind the synthetic strategies and analytical methodologies. This document is structured to empower researchers to confidently synthesize, verify, and utilize this versatile compound in their drug discovery and development workflows.

Core Molecular Attributes

1-Propylpiperazine Dihydrobromide is the salt form of the N-alkylated piperazine derivative, 1-Propylpiperazine. The dihydrobromide salt is often preferred in laboratory settings due to its enhanced stability, crystallinity, and solubility in polar solvents compared to the free base, which is an oily liquid. These properties facilitate easier handling, storage, and purification.

| Property | Data | Source(s) |

| Molecular Formula | C₇H₁₆N₂·2HBr | [1][2] |

| Molecular Weight | 290.04 g/mol | [1][2][3] |

| CAS Number | 64262-23-3 | [1][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 254 - 264.5 °C | [1][4] |

| Solubility | Soluble in water (e.g., 50 mg/mL) |

Synthesis and Mechanism: A Self-Validating Workflow

The synthesis of 1-Propylpiperazine Dihydrobromide is a robust, two-stage process. The first stage involves the synthesis of the 1-Propylpiperazine free base via reductive amination, a cornerstone reaction in medicinal chemistry. The second stage is a straightforward acid-base reaction to form the stable dihydrobromide salt.

Stage 1: Synthesis of 1-Propylpiperazine (Free Base) via Reductive Amination

Reductive amination is the method of choice for N-alkylation of piperazine due to its high efficiency and control over selectivity, minimizing the common issue of di-alkylation.[1] The process involves the in-situ formation of an iminium ion intermediate from piperazine and an aldehyde (propionaldehyde), which is then immediately reduced by a mild hydride-based reducing agent.

Causality of Experimental Choices:

-

Starting Material: We begin with an excess of piperazine. This stoichiometric control favors the formation of the mono-alkylated product over the di-alkylated byproduct.

-

Solvent: Dichloromethane (DCM) is an excellent choice as it is relatively non-reactive and effectively solubilizes the starting materials and intermediates.

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) is the preferred reducing agent. Unlike stronger agents like sodium borohydride, STAB is mild enough that it does not reduce the aldehyde starting material but is highly effective at reducing the iminium ion intermediate as it forms. This selectivity is key to a clean reaction profile.[1]

Experimental Protocol: 1-Propylpiperazine

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add piperazine (5.0 g, 58 mmol, 2.0 eq). Dissolve in 100 mL of anhydrous dichloromethane (DCM) and stir under an inert atmosphere (e.g., Argon or Nitrogen).

-

Aldehyde Addition: Slowly add propionaldehyde (1.68 g, 29 mmol, 1.0 eq) to the stirring solution at room temperature. Allow the mixture to stir for 30 minutes. This period allows for the initial formation of the carbinolamine and its subsequent dehydration to the iminium ion intermediate.

-

Reduction: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (9.2 g, 43.5 mmol, 1.5 eq). The reaction is typically exothermic; maintain the temperature with a water bath if necessary.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) or LC-MS, ensuring the disappearance of the propionaldehyde starting material.

-

Work-up: Quench the reaction by slowly adding 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice more with 25 mL portions of DCM.

-

Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the filtrate under reduced pressure to yield 1-Propylpiperazine as a clear or pale yellow oil. The crude product can be used directly in the next step or purified further by distillation if required.

Stage 2: Formation of 1-Propylpiperazine Dihydrobromide

This stage converts the oily free base into a stable, easy-to-handle solid salt.

Causality of Experimental Choices:

-

Solvent: Diethyl ether or isopropanol are common choices because the free base is soluble, while the resulting dihydrobromide salt is largely insoluble, allowing it to precipitate directly from the solution for easy isolation.

-

Acid: A 48% aqueous solution of hydrobromic acid (HBr) is a readily available and effective source of HBr. Two equivalents are used to ensure protonation of both nitrogen atoms in the piperazine ring.

Experimental Protocol: 1-Propylpiperazine Dihydrobromide

-

Dissolution: Dissolve the crude 1-Propylpiperazine (assuming ~29 mmol theoretical yield from the previous step) in 50 mL of isopropanol.

-

Acidification: Cool the solution in an ice bath. Slowly, dropwise, add 48% aqueous hydrobromic acid (HBr) (6.6 mL, 58 mmol, 2.0 eq).

-

Precipitation: A white precipitate will form upon addition of the acid. Allow the slurry to stir in the ice bath for 1 hour to maximize precipitation.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with two 20 mL portions of cold diethyl ether to remove any residual impurities and solvent.

-

Drying: Dry the white crystalline solid under vacuum at 40-50 °C for 12 hours to yield pure 1-Propylpiperazine Dihydrobromide.

Caption: Workflow for the two-stage synthesis of 1-Propylpiperazine Dihydrobromide.

Quality Control and Characterization: A Self-Validating System

To ensure the identity and purity of the synthesized compound, a multi-pronged analytical approach is essential. The following protocols constitute a self-validating system for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation. The expected chemical shifts (δ) are predicted based on standard values for similar chemical environments.

| Analysis | Nucleus | Solvent | Expected Chemical Shifts (δ, ppm) |

| Structure | ¹H NMR | D₂O | ~3.6-3.8 (m, 8H, piperazine ring protons), ~3.2 (t, 2H, -N-CH₂ -CH₂-CH₃), ~1.8 (sextet, 2H, -N-CH₂-CH₂ -CH₃), ~1.0 (t, 3H, -CH₂-CH₂-CH₃ ) |

| Confirmation | ¹³C NMR | D₂O | ~52-54 (-CH₂ -CH₂-CH₃), ~43-45 (piperazine ring carbons), ~18-20 (-CH₂-CH₂ -CH₃), ~10-12 (-CH₂-CH₂-CH₃ ) |

Note: In D₂O, the N-H protons will exchange and become invisible. Shifts are approximate and can vary based on concentration and exact pH.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the gold standard for determining the purity of pharmaceutical intermediates. A reverse-phase method is typically suitable.

Experimental Protocol: HPLC Purity Analysis

-

System: HPLC with UV Detector.

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: 210 nm.

-

Sample Prep: Accurately weigh ~10 mg of 1-Propylpiperazine Dihydrobromide and dissolve in 10 mL of Mobile Phase A.

-

Injection Volume: 10 µL.

-

Acceptance Criteria: Purity ≥ 98% (by area percent).

Acid-Base Titration for Assay

This classic method provides an accurate measure of the total base content, confirming the dihydrobromide salt stoichiometry.

Experimental Protocol: Titration Assay

-

Sample Prep: Accurately weigh approximately 250 mg of 1-Propylpiperazine Dihydrobromide into a 100 mL beaker and dissolve in 50 mL of deionized water.

-

Titration: Using a calibrated burette, titrate the solution with standardized 0.1 M Sodium Hydroxide (NaOH).

-

Endpoint Detection: Monitor the titration using a calibrated pH meter. The endpoint is the second equivalence point, which should occur after the addition of two equivalents of NaOH.

-

Calculation: Calculate the assay based on the volume of titrant used to reach the second endpoint.

-

Acceptance Criteria: Assay value of 98.0% - 102.0%.

Caption: Quality control workflow for synthesized 1-Propylpiperazine Dihydrobromide.

Applications in Drug Development

1-Propylpiperazine Dihydrobromide is a valuable building block, primarily utilized in the synthesis of more complex molecules, especially those targeting the central nervous system (CNS).[1][5] The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to interact with various biological targets and improve the pharmacokinetic properties of drug candidates.

A key application is in the synthesis of quinoxaline derivatives. Quinoxalines are heterocyclic compounds that form the core of numerous biologically active agents, including antibacterial, anticancer, and antiviral drugs. 1-Propylpiperazine can be introduced into these scaffolds to modulate receptor binding and physicochemical properties.

Representative Application: Synthesis of a 2-(4-Propylpiperazin-1-yl)quinoxaline Derivative

This protocol outlines a representative synthesis where 1-Propylpiperazine acts as a nucleophile to displace a leaving group on a quinoxaline core, a common strategy in library synthesis for SAR (Structure-Activity Relationship) studies.

Experimental Protocol: Synthesis of 2-(4-Propylpiperazin-1-yl)quinoxaline

-

Setup: In a sealed tube, combine 2-chloroquinoxaline (1.0 g, 6.08 mmol, 1.0 eq), 1-Propylpiperazine (free base, prepared as in Stage 1) (0.94 g, 7.3 mmol, 1.2 eq), and potassium carbonate (K₂CO₃) (1.68 g, 12.16 mmol, 2.0 eq).

-

Solvent: Add 20 mL of Dimethylformamide (DMF).

-

Reaction: Seal the tube and heat the reaction mixture to 100 °C for 8 hours.

-

Monitoring: Monitor the reaction for the consumption of 2-chloroquinoxaline by TLC or LC-MS.

-

Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 40 mL).

-

Purification: Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate (Na₂SO₄). After filtration, concentrate the solvent under reduced pressure.

-

Isolation: Purify the resulting crude product by flash column chromatography on silica gel to yield the target 2-(4-Propylpiperazin-1-yl)quinoxaline.

References

-

Pharmaffiliates. (n.d.). 1-Propylpiperazine Dihydrobromide. Available at: [Link]

-

Alkali Scientific. (n.d.). 1-n-Propylpiperazine dihydrobromide. Available at: [Link]

Sources

1-Propylpiperazine hydrobromide solubility in water vs organic solvents

Topic: 1-Propylpiperazine Dihydrobromide: Solubility Profile, Thermodynamics, and Process Applications Content Type: Technical Whitepaper Audience: Process Chemists, Pharmaceutical Researchers, and Formulation Scientists.

Executive Summary

1-Propylpiperazine dihydrobromide (CAS: 64262-23-3) is a critical piperazine derivative utilized primarily as a building block in the synthesis of GPCR ligands, H3 histamine antagonists, and quinoxaline-based therapeutics. As a dihydrobromide salt, its physicochemical behavior is dominated by strong ionic lattice forces, rendering it highly soluble in water (>50 mg/mL) and polar protic solvents, while exhibiting negligible solubility in non-polar organic media.

This guide provides a definitive technical analysis of its solubility landscape. It moves beyond simple data listing to explain the thermodynamic drivers of dissolution, provides a self-validating protocol for precise solubility determination, and outlines process-scale purification strategies based on differential solubility.

Physicochemical Characterization

Understanding the solubility of this compound requires a structural analysis of its salt form. Unlike the free base (1-propylpiperazine), which is a liquid or low-melting solid soluble in organics, the dihydrobromide is a high-melting crystalline solid.

Table 1: Core Physicochemical Parameters

| Parameter | Value / Description | Source |

| IUPAC Name | 1-Propylpiperazine dihydrobromide | [PubChem, 2025] |

| CAS Number | 64262-23-3 | [Sigma-Aldrich, 2025] |

| Molecular Formula | [Chem-Impex, 2025] | |

| Molecular Weight | 290.04 g/mol | [Fluorochem, 2025] |

| Melting Point | 254°C – 264.5°C (Decomposition) | [TCI Chemicals, 2025] |

| Acidity (pKa) | ~9.73 (N1), ~5.33 (N4) (Predicted for base) | [NIH, 2025] |

| Appearance | White to off-white crystalline powder | [Alkali Sci, 2025] |

The Solubility Landscape

The solubility of 1-propylpiperazine dihydrobromide is governed by the competition between its Crystal Lattice Energy (holding the solid together) and the Solvation Enthalpy (interaction with the solvent).

3.1 Aqueous Solubility (High)[1]

-

Data Point: >50 mg/mL (Clear, colorless solution).

-

Mechanism: The high dielectric constant of water (

) effectively shields the electrostatic attraction between the piperazinium cations and bromide anions. The hydration shell formation around the ionic centers releases sufficient energy to overcome the lattice enthalpy.

3.2 Organic Solvent Solubility

The solubility profile in organic solvents follows a steep polarity gradient.

| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Rationale |

| Polar Protic | Methanol, Ethanol, Water | High to Moderate | Strong H-bonding capabilities stabilize the ionic salt. Solubility decreases as the alkyl chain of the alcohol lengthens (MeOH > EtOH > iPrOH). |

| Polar Aprotic | DMSO, DMF | High | High dipole moments allow for effective cation solvation, though anion solvation is weaker than in protic solvents. |

| Dipolar Aprotic | Acetone, Acetonitrile | Low | Insufficient solvation energy to break the ionic lattice at room temperature. Often used as anti-solvents to induce precipitation. |

| Non-Polar | Hexane, Toluene, Ether | Negligible | Lack of dipole moment prevents interaction with the ionic salt. Used strictly as washing agents to remove non-polar impurities. |

Experimental Protocol: Self-Validating Solubility Determination

As a researcher, relying on literature values is often insufficient for process optimization. The following protocol is designed to generate precise, temperature-dependent solubility curves (e.g., Van 't Hoff plots) for this specific salt.

4.1 The "Shake-Flask" Saturation Method

This method ensures thermodynamic equilibrium is reached, preventing supersaturation artifacts.

Reagents Required:

-

HPLC-grade solvent (Water, MeOH, or EtOH)

-

0.45 µm PTFE Syringe Filters

Protocol Steps:

-

Excess Addition: Add the salt to the solvent until a visible solid precipitate remains (ensuring saturation).

-

Thermal Equilibration: Agitate the mixture at a fixed temperature (e.g., 25°C) for 24–48 hours.

-

Filtration: Filter the supernatant using a pre-heated syringe filter (to prevent crash-out during filtration).

-

Quantification: Analyze the filtrate via HPLC-UV or Gravimetric analysis (evaporation).

4.2 Visualization: Solubility Determination Workflow

Figure 1: Step-by-step workflow for determining thermodynamic solubility limits.

Process Chemistry: Purification & Recrystallization[9][10][11]

For drug development, the purity of the intermediate is paramount. The solubility difference between the dihydrobromide salt and potential impurities (unreacted starting materials, non-polar byproducts) drives the purification strategy.

5.1 Recrystallization Strategy

The high melting point (~260°C) and steep solubility curve in alcohols make recrystallization the preferred purification method over distillation.

-

Solvent System: Ethanol (hot) is often the solvent of choice.

-

Anti-Solvent: Diethyl ether or Acetone.

-

Procedure:

-

Dissolve the crude salt in minimal boiling Ethanol.

-

Perform a hot filtration to remove insoluble mechanical impurities.

-

Slowly cool to room temperature.

-

If crystallization is slow, add the anti-solvent (Ether) dropwise until turbidity persists.

-

Chill to 0-4°C to maximize yield.

-

5.2 Visualization: Solvent Selection Decision Matrix

Figure 2: Decision matrix for selecting solvents during synthesis versus purification stages.

References

-

Sigma-Aldrich. (2025). 1-n-Propylpiperazine dihydrobromide Product Specification. Retrieved from [3]

-

PubChem. (2025). 1-Propylpiperazine Dihydrobromide Compound Summary. National Library of Medicine. Retrieved from

-

TCI Chemicals. (2025). Product Data Sheet: 1-Propylpiperazine Dihydrobromide. Retrieved from

-

Chem-Impex International. (2025). 1-Propylpiperazine dihydrobromide Safety and Properties. Retrieved from

-

Fluorochem. (2025). Certificate of Analysis: 1-Propylpiperazine dihydrobromide. Retrieved from

Sources

1-Propylpiperazine dihydrobromide SDS safety data sheet

Safety, Handling, and Application in Drug Discovery[1]

Part 1: Executive Summary

1-Propylpiperazine dihydrobromide (CAS: 64262-23-3) is a critical piperazine scaffold used extensively in the synthesis of central nervous system (CNS) agents, anti-infectives, and specialized ligands for G-protein coupled receptors (GPCRs). While the piperazine core provides the necessary conformational flexibility for receptor binding, the dihydrobromide salt form is preferred in raw material logistics for its enhanced crystallinity and shelf-stability compared to the hygroscopic free base or hydrochloride equivalents.

This guide transcends the standard Safety Data Sheet (SDS) by integrating regulatory hazard data with practical, field-proven handling protocols. It addresses the compound’s acidic nature, potential for sensitization, and specific requirements for use in high-throughput synthesis.

Part 2: Chemical Identity & Physical Properties[2][3][4]

Understanding the physicochemical profile is the first step in risk mitigation. The dihydrobromide salt is significantly more acidic than the free base, necessitating specific compatibility checks with reaction vessels and PPE.

| Property | Specification |

| Chemical Name | 1-Propylpiperazine dihydrobromide |

| CAS Number | 64262-23-3 |

| Molecular Formula | C₇H₁₆N₂[1][2][3][4] · 2HBr |

| Molecular Weight | 290.04 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 254–264 °C (Decomposes) |

| Solubility | Highly soluble in water (>50 mg/mL); soluble in DMSO; sparingly soluble in non-polar solvents. |

| Acidity (pH) | Acidic in aqueous solution (approx. pH 3–5 due to HBr dissociation) |

| Hygroscopicity | Moderate to High (Requires desiccation) |

Part 3: Hazard Assessment & Risk Mitigation

While classified primarily as an Irritant , the presence of two equivalents of hydrobromic acid (HBr) within the crystal lattice dictates a safety profile closer to corrosive solids during bulk handling.

3.1 GHS Classification (29 CFR 1910.1200 / EU CLP)

-

Serious Eye Damage/Eye Irritation: Category 2A (H319)[6]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)[6]

3.2 The "Hidden" Hazard: Sensitization

Piperazine derivatives are notorious for causing respiratory and skin sensitization (chemical asthma and contact dermatitis). Although the specific SDS for the dihydrobromide salt often highlights irritation, seasoned chemists treat all piperazines as potential sensitizers.

-

Mechanism: Piperazines can haptenize proteins, triggering an immune response upon subsequent exposures.

-

Control: Zero-tolerance for dust generation. Weighing must occur inside a fume hood or powder containment enclosure.

3.3 Visualized Safety Protocol

The following decision tree outlines the required Personal Protective Equipment (PPE) based on the scale of operation.

Figure 1: Risk-based decision matrix for handling piperazine dihydrobromide salts. Note the critical stop-point for personnel with prior sensitization history.

Part 4: Handling, Storage, and Stability

4.1 Hygroscopicity Management

HBr salts are prone to absorbing atmospheric moisture. Water uptake alters the molecular weight basis for stoichiometric calculations, leading to under-dosing in synthesis.

-

Storage: Store in a tightly sealed container under an inert atmosphere (Argon/Nitrogen) if possible. Desiccators are mandatory for long-term storage.

-

Handling: Minimize open-vessel time. If the powder appears clumpy or "sticky," it has likely absorbed water. Recrystallization (EtOH/Et₂O) or drying under vacuum over P₂O₅ is recommended before use in sensitive catalysis.

4.2 Chemical Incompatibilities

-

Strong Oxidizers: Reaction may generate nitrogen oxides (NOx) and bromine gas (Br₂), a severe respiratory hazard.

-

Strong Bases: Liberation of the free base (1-propylpiperazine) is exothermic. While this is often the desired synthetic step, it must be controlled to prevent thermal runaway or solvent boiling.

Part 5: Application in Drug Development[10]

The dihydrobromide salt is rarely the final form; it is a "masked" nucleophile. The core utility lies in its ability to be "free-based" in situ to react with electrophiles (e.g., alkyl halides, sulfonyl chlorides).

5.1 Why Dihydrobromide?

-

Purification: The salt crystallizes readily, allowing for high purity (>98%) isolation from crude reaction mixtures, unlike the oily free base.

-

Stability: It resists oxidation at the secondary amine position during storage.

5.2 Operational Workflow: In Situ Free-Basing & N-Alkylation

This protocol describes the standard method for utilizing 1-Propylpiperazine dihydrobromide in a nucleophilic substitution reaction (e.g., synthesis of a CNS ligand).

Objective: React 1-propylpiperazine (generated in situ) with Benzyl Bromide.

Step-by-Step Methodology:

-

Preparation:

-

Charge a round-bottom flask with 1-Propylpiperazine dihydrobromide (1.0 equiv) .

-

Add a polar aprotic solvent (e.g., DMF or Acetonitrile ). Note: The salt may not fully dissolve initially.

-

-

Base Scavenger Addition (The Critical Step):

-

Add an inorganic base (e.g., K₂CO₃ or Cs₂CO₃ , 3.0–4.0 equiv).

-

Rationale: You need 2 equivalents to neutralize the 2HBr and 1 equivalent to scavenge the HBr generated during the alkylation. Using less than 3 equivalents will stall the reaction.

-

Observation: Evolution of CO₂ gas may occur; ensure venting.

-

-

Activation:

-

Stir at room temperature for 15–30 minutes. The mixture will become a slurry as the free base is liberated and KBr precipitates.

-

-

Reaction:

-

Add the electrophile (e.g., Benzyl Bromide , 1.0 equiv) dropwise.

-

Heat to 60–80°C depending on substrate reactivity. Monitor by LCMS.

-

-

Workup (Salt Removal):

-

Filter off the inorganic salts (KBr/excess K₂CO₃).

-

Concentrate the filtrate.

-

Partition between EtOAc and Water. The product (tertiary amine) will be in the organic layer.

-

5.3 Synthetic Pathway Diagram

Figure 2: The "In Situ" activation pathway. Note the requirement for excess base to neutralize the dihydrobromide counterions before reaction can proceed.

Part 6: Emergency Response & Disposal

6.1 First Aid

-

Eye Contact: Immediately flush with water for 15 minutes.[1][5] The acidic nature of the salt can cause rapid corneal damage. Seek medical attention immediately.

-

Skin Contact: Wash with soap and water.[1][4][5][7][8] If redness or blistering occurs, treat as a chemical burn.

-

Inhalation: Move to fresh air. If wheezing occurs (sensitization sign), administer oxygen and consult a pulmonologist.

6.2 Disposal[1][5]

-

Do not flush down drains. The compound is harmful to aquatic life (Category 3 chronic toxicity) and can alter pH.

-

Protocol: Dissolve in a combustible solvent and incinerate in a chemical incinerator equipped with an afterburner and scrubber (to neutralize NOx and HBr emissions).

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 3085288, 1-Propylpiperazine dihydrobromide. Retrieved from [Link][3]

-

Chaudhary, P., et al. (2019). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ACS Omega.[1][4] Retrieved from [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Piperazine Dihydrochloride. (Used for class-effect extrapolation). Retrieved from [Link]

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. chemimpex.com [chemimpex.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. fishersci.com [fishersci.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. mmbio.byu.edu [mmbio.byu.edu]

- 8. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 1-Propylpiperazine Hydrobromide: Structure, Synthesis, and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Propylpiperazine hydrobromide, a versatile building block in medicinal chemistry. As a senior application scientist, the following sections are designed to offer not just procedural steps but also the underlying scientific rationale to empower researchers in their drug discovery and development endeavors.

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its prevalence stems from the unique physicochemical properties imparted by the two nitrogen atoms within the six-membered ring. These nitrogen atoms can be functionalized to modulate a molecule's solubility, basicity, and binding affinity to biological targets.[2] 1-Propylpiperazine hydrobromide, as a mono-N-alkylated derivative, offers a valuable synthon for introducing the piperazine moiety with a specific lipophilic character, making it a compound of interest for developing novel therapeutics, particularly those targeting the central nervous system.[3]

Chemical Structure and Physicochemical Properties

1-Propylpiperazine hydrobromide is the dihydrobromide salt of 1-propylpiperazine. The protonation of both nitrogen atoms of the piperazine ring by hydrobromic acid results in a more stable, crystalline solid that is readily soluble in water.[4]

Molecular Formula: C₇H₁₈Br₂N₂[4]

Molecular Weight: 290.04 g/mol [4]

Structure:

Caption: Chemical structure of 1-Propylpiperazine dihydrobromide.

Physicochemical Data Summary

| Property | Value | Reference(s) |

| CAS Number | 64262-23-3 | [4] |

| Appearance | White to almost white crystalline powder | [3] |

| Melting Point | 259.5-264.5 °C | [4] |

| Solubility | Soluble in water (50 mg/mL) | [4] |

Synthesis of 1-Propylpiperazine Hydrobromide

The synthesis of 1-propylpiperazine typically involves the mono-N-alkylation of piperazine. Direct alkylation with a propyl halide is a common method. To favor mono-alkylation and minimize the formation of the di-substituted product, an excess of piperazine is often used. Alternatively, a protecting group strategy, such as using N-Boc-piperazine, allows for controlled mono-alkylation followed by deprotection.[5][6] The final step involves the formation of the hydrobromide salt.

Experimental Protocol: Mono-N-Alkylation of Piperazine

This protocol describes a general procedure for the synthesis of 1-propylpiperazine followed by its conversion to the dihydrobromide salt.

Caption: Workflow for the synthesis of 1-Propylpiperazine Hydrobromide.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a significant molar excess (e.g., 5-10 equivalents) of piperazine in a suitable solvent such as ethanol.

-

Alkylation: To the stirred solution, add 1-bromopropane (1 equivalent) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours (e.g., 6-12 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in water and make the solution basic with a strong base (e.g., NaOH) to deprotonate the piperazine species.

-

Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude 1-propylpiperazine (free base) by fractional distillation under reduced pressure.

-

Salt Formation: Dissolve the purified 1-propylpiperazine in a suitable solvent like diethyl ether. Add a stoichiometric amount of hydrobromic acid (e.g., 48% aqueous solution) dropwise with stirring.

-

Isolation: The 1-Propylpiperazine hydrobromide will precipitate as a white solid. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Structural Elucidation and Spectroscopic Analysis

Due to the lack of publicly available experimental spectra for 1-Propylpiperazine hydrobromide, the following analyses are predictive and based on the known spectral data of closely related analogs such as 1-ethylpiperazine and 1-butylpiperazine, as well as general principles of spectroscopic interpretation.[7][8][9][10][11]

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1-Propylpiperazine hydrobromide in a solvent like D₂O is expected to show distinct signals for the propyl group and the piperazine ring protons. The protonation of the nitrogen atoms will cause a downfield shift of the adjacent protons.

Predicted ¹H NMR Spectral Data (in D₂O):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.5-3.8 | Broad multiplet | 8H | Piperazine ring protons (-CH₂-N⁺H-CH₂-) |

| ~3.2-3.4 | Triplet | 2H | N-CH₂-CH₂-CH₃ |

| ~1.7-1.9 | Sextet | 2H | -CH₂-CH₂-CH₃ |

| ~0.9-1.1 | Triplet | 3H | -CH₂-CH₂-CH₃ |

Rationale:

-

The piperazine ring protons are expected to be in a complex, overlapping multiplet due to their similar chemical environments and spin-spin coupling. The deshielding effect of the positively charged nitrogen atoms will shift these signals downfield.

-

The methylene group of the propyl chain attached to the nitrogen (N-CH₂-) will appear as a triplet due to coupling with the adjacent methylene group.

-

The central methylene group of the propyl chain (-CH₂-CH₂-CH₃) will be a sextet due to coupling with the adjacent methylene and methyl groups.

-

The terminal methyl group (-CH₃) will be a triplet due to coupling with the adjacent methylene group.

Caption: Workflow for ¹H NMR Spectroscopic Analysis.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Spectral Data (in D₂O):

| Chemical Shift (δ, ppm) | Assignment |

| ~58-60 | N-CH₂-CH₂-CH₃ |

| ~45-48 | Piperazine ring carbons (-CH₂-N⁺H-CH₂-) |

| ~18-20 | -CH₂-CH₂-CH₃ |

| ~10-12 | -CH₂-CH₂-CH₃ |

Rationale:

-

The carbon of the methylene group attached to the nitrogen (N-CH₂-) will be the most downfield of the propyl chain carbons due to the electron-withdrawing effect of the nitrogen.

-

The piperazine ring carbons will appear in the region typical for aliphatic amines.

-

The other two carbons of the propyl chain will be found at higher field (lower ppm values).

Caption: Workflow for ¹³C NMR Spectroscopic Analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is useful for identifying the functional groups present in the molecule. For 1-Propylpiperazine hydrobromide, the key absorptions will be related to N-H, C-H, and C-N bonds.

Predicted FT-IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2700-3000 | Strong, Broad | N⁺-H stretching vibrations |

| 2850-2960 | Medium-Strong | C-H stretching (propyl and piperazine) |

| ~1580-1650 | Medium | N-H bending vibrations |

| 1450-1470 | Medium | C-H bending (scissoring) |

| ~1000-1200 | Medium | C-N stretching |

Rationale:

-

The broad and strong absorption in the 2700-3000 cm⁻¹ region is characteristic of the stretching vibrations of the protonated amine (N⁺-H).

-

The C-H stretching vibrations of the alkyl groups will appear in their typical region.

-

The N-H bending vibrations provide further evidence of the secondary and tertiary amine salt structure.

-

The C-N stretching absorption confirms the presence of the amine functionality.

Caption: Workflow for FT-IR Spectroscopic Analysis.

Mass Spectrometry

Mass spectrometry of the free base, 1-propylpiperazine, would provide information about its molecular weight and fragmentation pattern. Electron ionization (EI) is a common technique for such analysis.

Predicted Mass Spectrum of 1-Propylpiperazine (Free Base):

-

Molecular Ion (M⁺): A peak at m/z = 128, corresponding to the molecular weight of the free base (C₇H₁₆N₂).

-

Major Fragment Ions:

-

m/z = 99: Loss of an ethyl group (-CH₂CH₃) from the propyl side chain.

-

m/z = 85: Loss of a propyl group (-CH₂CH₂CH₃).

-

m/z = 56: A characteristic fragment of the piperazine ring.

-

Rationale:

The fragmentation of N-alkylpiperazines is often characterized by cleavage of the C-C bonds of the alkyl substituent and fragmentation of the piperazine ring itself.[12] The most stable fragments will give rise to the most intense peaks.

Caption: Workflow for Mass Spectrometric Analysis.

Applications in Drug Development

1-Propylpiperazine hydrobromide serves as a key intermediate in the synthesis of a variety of pharmacologically active molecules.[3] The propyl group can influence the lipophilicity and, consequently, the absorption, distribution, metabolism, and excretion (ADME) properties of the final drug candidate. Its derivatives have been explored for their potential in treating central nervous system disorders, among other therapeutic areas.[3][13]

Conclusion

References

-

SpectraBase. 1-Butyl-4-(4-methylphenyl)piperazine - Optional[13C NMR] - Chemical Shifts. [Link]

-

PubChem. 1-Butylpiperazine | C8H18N2 | CID 424322. [Link]

-

PubChem. 1-Ethylpiperazine | C6H14N2 | CID 79196. [Link]

-

PrepChem.com. Synthesis of 1,4-bis(2-(Acetylsalicyloyloxy)Propyl)Piperazine. [Link]

-

MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

-

Adani Pharmachem Private Limited. Piperazine & Derivatives. [Link]

-

National Center for Biotechnology Information. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. [Link]

-

MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

-

ResearchGate. 1 H-NMR of 1-(2-methoxyphenyl)-(3-(2-phthalamido)-propyl) piperazine. [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). [Link]

- Google Patents.

-

National Center for Biotechnology Information. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. [Link]

-

PubChem. 1-Butylpiperidine | C9H19N | CID 78654. [Link]

-

ChemSynthesis. Piperazines database - synthesis, physical properties. [Link]

-

ResearchGate. Methods for the catalytic synthesis of piperazine. [Link]

-

SpectraBase. 1,4-Dipropylpiperazine - Optional[MS (GC)] - Spectrum. [Link]

-

ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer.... [Link]

-

PubChem. 1-Propylpiperidine | C8H17N | CID 21644. [Link]

-

MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

-

Auburn University. Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class by Karim M. Hafiz Abdel-Hay A diss. [Link]

-

PubChem. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452. [Link]

-

ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link]

-

NIST. 1-Propylpiperidine - the NIST WebBook. [Link]

-

SpectraBase. 1-Ethylpiperazine - Optional[MS (GC)] - Spectrum. [Link]

-

ResearchGate. (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

-

MilliporeSigma. 1-n-Propylpiperazine 96 64262-23-3. [Link]

-

National Center for Biotechnology Information. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. [Link]

-

YouTube. sample 13C NMR spectra of compounds with common functional groups. [Link]

Sources

- 1. 1-BOC-Piperazine (57260-71-6) 1H NMR spectrum [chemicalbook.com]

- 2. 1-Phenyl-4-propylpiperazine | C13H20N2 | CID 422923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. 1-n-Propylpiperazine 96 64262-23-3 [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 1-Ethylpiperazine(5308-25-8) 13C NMR spectrum [chemicalbook.com]

- 8. 1-Ethylpiperazine(5308-25-8) 1H NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. 1-Butylpiperazine | C8H18N2 | CID 424322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1-Ethylpiperazine | C6H14N2 | CID 79196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

difference between 1-Propylpiperazine and 1-Propylpiperazine dihydrobromide

Title: Technical Guide: 1-Propylpiperazine vs. 1-Propylpiperazine Dihydrobromide in Pharmaceutical Applications

Executive Summary

This guide delineates the critical physicochemical and functional differences between 1-Propylpiperazine (Free Base) and its conjugate acid salt, 1-Propylpiperazine Dihydrobromide .

While they share the same pharmacophore scaffold, their utility in drug development is distinct. The Free Base is the reactive nucleophile required for synthetic elaboration (e.g., S_N2 coupling, amidation). In contrast, the Dihydrobromide Salt is the thermodynamically stable, crystalline form utilized for storage, precise stoichiometric handling, and often as the final Active Pharmaceutical Ingredient (API) form to ensure aqueous solubility and bioavailability.

Key Distinction:

-

Free Base: Liquid/Low-melting solid, lipophilic, nucleophilic, air-sensitive (absorbs CO₂).

-

Dihydrobromide: High-melting solid (>250°C), hydrophilic, non-nucleophilic (until neutralized), stable.

Molecular Architecture & Physicochemical Divergence

The fundamental difference lies in the protonation state of the piperazine ring nitrogens.

-

1-Propylpiperazine (Free Base):

-

Structure: A secondary amine at position 4 and a tertiary amine at position 1 (propyl-substituted).

-

Electronic State: Both nitrogen lone pairs are available. The N4 secondary amine is highly nucleophilic.

-

Lattice Energy: Low. The molecule relies on weak van der Waals forces and limited hydrogen bonding, resulting in a liquid or low-melting solid state at room temperature.

-

-

1-Propylpiperazine Dihydrobromide:

-

Structure: Both nitrogen atoms are protonated (

), accompanied by two bromide counterions ( -

Electronic State: The lone pairs are occupied by protons. The molecule is electronically neutral overall but ionic locally.

-

Lattice Energy: High. The ionic bonds between the diammonium cation and bromide anions create a rigid crystal lattice, explaining the massive jump in melting point.

-

Comparative Data Table

| Property | 1-Propylpiperazine (Free Base) | 1-Propylpiperazine Dihydrobromide |

| CAS Number | 20302-04-1 | 64262-23-3 |

| Formula | ||

| Molecular Weight | 128.22 g/mol | 290.04 g/mol |

| Physical State | Liquid or Low-Melting Solid | Crystalline Powder (White) |

| Melting Point | < 25°C (est.[1] liquid at RT) | 259.5 – 264.5°C [1] |

| Solubility (Water) | Moderate (pH dependent) | High (>50 mg/mL) [2] |

| Solubility (Organic) | High (DCM, EtOAc, Toluene) | Very Low (insoluble in non-polar) |

| Hygroscopicity | Absorbs | Low to Moderate (stable) |

| Primary Role | Synthetic Intermediate (Nucleophile) | Storage Form / Biological Delivery |

Synthetic Utility & Handling Logic

In a research setting, choosing the correct form is a function of the experimental stage.[2]

A. Synthesis (The Free Base Domain)

When performing nucleophilic substitutions (e.g., reacting with an alkyl halide or acid chloride), you must use the free base.

-

Mechanism: The lone pair on the N4 nitrogen attacks the electrophile.

-

Problem with Salt: In the dihydrobromide form, the lone pair is protonated (

) and cannot attack. -

Solution: If you possess the salt, you must perform an in situ neutralization (using TEA/DIPEA) or a bulk "free-basing" extraction before the reaction.

B. Storage & Stability (The Salt Domain)

Piperazine free bases are notorious for "aging." They absorb atmospheric

-

Recommendation: Store the material as the Dihydrobromide salt . It is impervious to oxidation and

absorption under standard conditions. -

Stoichiometry: The salt allows for precise weighing. Weighing 290 mg of the salt is easier and more accurate than pipetting small volumes of a volatile, viscous amine liquid.

Decision Matrix: Workflow Visualization

Figure 1: Decision matrix for selecting between Free Base and Salt forms based on experimental intent.

Experimental Protocols

These protocols are self-validating. If the physical state does not change as described (e.g., dissolution of solid, precipitation of crystals), the process has failed.

Protocol A: Conversion of Dihydrobromide Salt to Free Base

Use this when you have the stable salt but need to run a reaction.

-

Suspension: Suspend 10.0 g of 1-Propylpiperazine Dihydrobromide in 100 mL of Dichloromethane (DCM). Note: The salt will not dissolve initially.

-

Neutralization: Slowly add 100 mL of 2M NaOH (aq) or saturated

while stirring vigorously.-

Observation: The solid salt will disappear as it deprotonates and partitions into the DCM layer.

-

-

Separation: Transfer to a separatory funnel. Collect the organic (DCM) layer.

-

Extraction: Extract the aqueous layer twice more with 50 mL DCM to ensure full recovery.

-

Drying: Dry the combined organic layers over anhydrous

(Magnesium Sulfate) for 20 minutes. Filter off the solid. -

Isolation: Concentrate the filtrate under reduced pressure (Rotavap).

-

Result: You will obtain 1-Propylpiperazine as a pale oil (or low-melting solid).

-

Validation: Run TLC. The Free Base will streak on silica unless TEA is added to the eluent; the Salt would not move in non-polar solvents.

-

Protocol B: Salt Formation (Purification/Storage)

Use this to purify a crude reaction mixture or stabilize the amine.

-

Dissolution: Dissolve crude 1-Propylpiperazine (e.g., 5.0 g) in 25 mL of Ethanol (EtOH) or Ethyl Acetate.

-

Acidification: Place the flask in an ice bath. Dropwise add 48% Hydrobromic Acid (HBr) or HBr in Acetic Acid.

-

Stoichiometry: You need >2.0 equivalents of HBr.

-

-

Crystallization: A white precipitate should form immediately. If not, add Diethyl Ether to lower the polarity and induce precipitation.

-

Filtration: Filter the white solid under vacuum. Wash with cold ether.

-

Drying: Dry in a vacuum oven at 50°C.

Pharmacological Implications (Salt Selection)

In drug development, the Dihydrobromide form is often screened against the Hydrochloride or Fumarate forms.

-

Solubility: The 2HBr salt is highly water-soluble, making it ideal for preparing stock solutions (PBS/Saline) for in vitro assays. The free base would require DMSO, which can be cytotoxic.

-

Bioavailability: The salt dissolves rapidly in the gastric environment. The bromide ion is generally pharmacologically inert at low doses, though high-dose chronic toxicology studies must monitor for bromism (rare in modern potent drugs).

-

Crystallinity: HBr salts often crystallize better than HCl salts (which can be hygroscopic). This makes the Dihydrobromide a strong candidate for GMP manufacturing scale-up.

Chemical Pathway: Protonation Dynamics

Figure 2: Stepwise protonation. Note that the N1 (tertiary) amine is more basic and protonates first; the N4 (secondary) protonates second to form the Dihydrobromide.

References

-

Sigma-Aldrich. 1-n-Propylpiperazine dihydrobromide Product Specification & COA. Catalog No. 141674. Accessed October 2023. Link

-

PubChem.[1][4][5][6] Compound Summary: 1-Propylpiperazine Dihydrobromide (CID 24848507).[1][5] National Library of Medicine. Link

-

Stahl, P. H., & Wermuth, C. G. (Eds.).[4][7][8] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard text for salt selection principles).

-

Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities". Organic Process Research & Development, 4(5), 427-435. Link

Sources

- 1. 1-n-Propylpiperazine 96 64262-23-3 [sigmaaldrich.com]

- 2. API Salt Selection: A Classical but Evolving Approach in Modern Drug Development | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]

- 3. benchchem.com [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 1-n-Propylpiperazine 96 64262-23-3 [sigmaaldrich.com]

- 6. 1-Propylpiperidine | C8H17N | CID 21644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Piperazine - Wikipedia [en.wikipedia.org]

- 8. Piperazine [chemeurope.com]

1-Propylpiperazine hydrobromide PubChem CID and ChemSpider ID

Topic: 1-Propylpiperazine Hydrobromide: Technical Monograph & Synthetic Guide Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1]

Structural Identity, Synthetic Protocols, and Medicinal Applications[1]

Executive Summary

1-Propylpiperazine hydrobromide (often isolated as the dihydrobromide salt) is a critical heterocyclic building block in medicinal chemistry.[2] It serves as a privileged scaffold for the synthesis of central nervous system (CNS) agents, particularly those targeting serotonergic (5-HT) and dopaminergic receptors.[1] The propylpiperazine moiety is frequently employed to modulate lipophilicity (logP) and metabolic stability in drug candidates.[1] This guide provides a definitive reference for its chemical identity, validated synthetic workflows, and handling protocols.

Chemical Identification & Database Indexing

Precise identification is paramount for regulatory compliance and database searching. Note that while the free base is often the pharmacologically active species in docking studies, the hydrobromide salt is the preferred solid form for storage and handling due to its enhanced stability and crystallinity.[1]

Table 1: Key Identifiers

| Parameter | Data |

| Chemical Name | 1-Propylpiperazine dihydrobromide |

| Common Synonyms | 1-n-Propylpiperazine 2HBr; N-Propylpiperazine dihydrobromide |

| CAS Number (Salt) | 64262-23-3 |

| CAS Number (Free Base) | 21867-64-1 |

| PubChem CID (Free Base) | 89837 (Salt forms are often linked to the parent CID 89837 or SID 24848507) |

| ChemSpider ID (Free Base) | 81067 |

| Molecular Formula | C₇H₁₆N₂[3][4][5][6][7][8] · 2HBr |

| Molecular Weight | 290.04 g/mol (Salt); 128.22 g/mol (Base) |

| InChIKey (Salt) | YTPQLWVHCBATKO-UHFFFAOYSA-N |

| SMILES | CCCN1CCNCC1.Br.Br |

Physicochemical Profile

Understanding the physical state of the compound is essential for process design.[1]

-

Appearance: White to off-white crystalline powder.[2]

-

Melting Point: 259.5–264.5 °C (decomposition).[1][4] High melting point indicates a stable crystal lattice, typical of piperazine hydrobromide salts.[1]

-

Solubility: Highly soluble in water (>50 mg/mL) and low-molecular-weight alcohols (Methanol, Ethanol).[1] Insoluble in non-polar solvents (Hexanes, Diethyl ether).[1]

-

Hygroscopicity: The dihydrobromide salt is moderately hygroscopic; storage under desiccant is recommended to prevent deliquescence.

Synthetic Methodology & Manufacturing

The synthesis of 1-propylpiperazine hydrobromide typically follows a nucleophilic substitution pathway (N-alkylation).[1] The challenge lies in preventing di-alkylation (formation of 1,4-dipropylpiperazine).[1]

Reaction Mechanism

The reaction involves the SN2 attack of the secondary amine of piperazine on 1-bromopropane. To favor mono-alkylation, a large excess of piperazine is used.[1]

Synthetic Workflow Diagram

The following diagram illustrates the critical path from raw materials to the isolated salt.

Figure 1: Step-wise synthetic pathway for the production of 1-propylpiperazine dihydrobromide, emphasizing the stoichiometry required to minimize impurities.

Detailed Experimental Protocol

Objective: Synthesis of 1-Propylpiperazine Dihydrobromide (10g scale).

-

Reagent Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Piperazine anhydrous (43.0 g, 0.50 mol, 5.0 equiv) in Ethanol (150 mL).

-

Note: The large excess of piperazine is the self-validating control to minimize the formation of the bis-propyl impurity.

-

-

Alkylation: Add 1-Bromopropane (12.3 g, 0.10 mol, 1.0 equiv) dropwise over 30 minutes at room temperature.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 12 hours. Monitor reaction progress via TLC (System: DCM/MeOH/NH₄OH 90:9:1) or GC-MS.[1]

-

Workup (Free Base Isolation):

-

Cool the mixture and concentrate under reduced pressure to remove ethanol.

-

Resuspend the residue in water (100 mL) and extract with Dichloromethane (DCM) (3 x 50 mL).

-

Critical Step: The excess piperazine remains largely in the aqueous phase or precipitates out; the mono-propyl product partitions into DCM.

-

Dry the organic layer over anhydrous Na₂SO₄ and evaporate to yield the crude oil (1-propylpiperazine free base).[1]

-

-

Salt Formation:

-

Purification: Filter the solid, wash with cold ether, and recrystallize from Ethanol/Water (9:1) if high purity (>99%) is required.[1]

-

Yield: Expected yield is 60-75% (approx. 17-21 g).

Applications in Drug Discovery

The 1-propylpiperazine moiety acts as a "privileged structure" in medicinal chemistry, often serving two distinct roles:

-

Pharmacophore Element: In GPCR ligands (e.g., dopamine D2/D3, serotonin 5-HT1A), the basic nitrogen of the piperazine interacts with a conserved aspartate residue (e.g., Asp3.[1]32) in the receptor binding pocket.[1] The propyl chain fits into hydrophobic sub-pockets, enhancing affinity.[1]

-

Physicochemical Modulator: Attaching a propylpiperazine tail improves the water solubility of lipophilic scaffolds (via the protonatable nitrogen) while maintaining membrane permeability.

Key Therapeutic Areas:

-

Antipsychotics: Analogues of phenothiazines (e.g., Prochlorperazine derivatives).[1]

-

Antihistamines: Modifications of cetirizine-like structures.

-

Antimicrobials: Quinoxaline derivatives containing piperazine tails have shown efficacy against Entamoeba histolytica.

Safety & Handling (GHS Classification)

Researchers must adhere to standard safety protocols. 1-Propylpiperazine dihydrobromide is classified as an Irritant .[1]

-

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Statements:

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 89837, 1-Propylpiperazine. Retrieved from [Link][1]

-

Boley, A. J., et al. (2024). Photoredox Catalysis in the Synthesis of Piperazine Derivatives. Journal of the American Chemical Society. Retrieved from [Link] (Generalized reference for piperazine synthesis context).[1]

-

Glushkov, R. G., et al. (1980). Synthesis and pharmacological activity of piperazine derivatives. Pharmaceutical Chemistry Journal. Retrieved from [Link][1]

Sources

- 1. CID 5381226 | C43H58N4O12 | CID 5381226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 1-异丙基哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1-丙基哌嗪 二氢溴酸 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1-Propylpiperazine Dihydrobromide | LGC Standards [lgcstandards.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. 1-Propylpiperidine | C8H17N | CID 21644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N-(Carboxymethyl)-N,N-dimethyl-3-(((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl)amino)1-propanaminium | C15H19F13N2O4S | CID 118691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cdhfinechemical.com [cdhfinechemical.com]

1-Propylpiperazine hydrobromide pharmaceutical intermediates market

Topic: 1-Propylpiperazine hydrobromide pharmaceutical intermediates market Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Strategic Intermediate for PDE5 Inhibitors and CNS Ligands

Executive Summary: The Piperazine Advantage

In the landscape of medicinal chemistry, the piperazine ring is a "privileged scaffold," appearing in a vast array of FDA-approved therapeutics ranging from antipsychotics to antihistamines. 1-Propylpiperazine hydrobromide (CAS 64262-23-3) represents a critical alkylated derivative within this family.

Unlike its ubiquitous methyl-analogue (used in Sildenafil/Viagra), the propyl-substituted variant offers distinct lipophilic and steric properties. It serves as a vital intermediate for Structure-Activity Relationship (SAR) exploration, particularly in the development of second-generation PDE5 inhibitors (sildenafil analogues) and H3-receptor antagonists for central nervous system (CNS) disorders.

This guide provides a technical deep-dive into the synthesis, quality profiling, and therapeutic utility of 1-Propylpiperazine hydrobromide, moving beyond basic catalog data to actionable development insights.

Chemical Profile & Specifications

Researchers must distinguish between the free base (often an oil or low-melting solid) and the hydrobromide salt (a stable crystalline solid). The salt form is preferred for storage stability and precise stoichiometry in reaction vessels.

Table 1: Technical Specifications

| Parameter | Specification | Notes |

| Chemical Name | 1-Propylpiperazine dihydrobromide | Often referred to as "N-Propylpiperazine 2HBr" |

| CAS Number | 64262-23-3 | Free Base CAS: 20302-04-1 |

| Molecular Formula | C | Stoichiometry is critical for reagent loading |

| Molecular Weight | 290.04 g/mol | Free base MW: 128.22 g/mol |

| Appearance | White to off-white crystalline powder | Yellowing indicates oxidation or free bromine liberation |

| Melting Point | 254–264 °C (Decomposes) | High MP confirms salt formation integrity |

| Solubility | Water (>50 mg/mL), DMSO | Insoluble in non-polar organics (Hexane, Ether) |

| Purity Standard | ≥ 98.0% (Titration) | Critical Impurity: Bis-propylpiperazine |

Synthesis & Manufacturing Logic

The industrial production of 1-Propylpiperazine requires overcoming the "poly-alkylation problem." Piperazine has two equivalent secondary amines; once one is alkylated, the product becomes more nucleophilic, favoring double alkylation.

3.1. Synthetic Routes

Two primary routes dominate the supply chain. The choice of route impacts the impurity profile found in the commercial material.

-

Direct Alkylation (Classic): Reaction of excess piperazine with 1-bromopropane.

-

Pros: Cheap raw materials.

-

Cons: High levels of 1,4-dipropylpiperazine (bis-impurity) requiring difficult fractional distillation.

-

-

Reductive Amination (Preferred for Quality): Reaction of piperazine with propionaldehyde followed by reduction (e.g., NaBH4 or H2/Pd).

-

Pros: Higher selectivity for mono-alkylation; avoids alkyl halide genotoxins.

-

3.2. Reaction Workflow Visualization

The following diagram illustrates the synthesis logic and the critical salt formation step that stabilizes the intermediate.

Caption: Synthesis pathway highlighting the critical purification step required to remove the bis-alkylated impurity before salt formation.

Therapeutic Applications & Mechanism

1-Propylpiperazine is not an API itself but a "warhead" carrier. Its primary value lies in modifying the physicochemical profile (LogP) of drugs targeting GPCRs and enzymes.

4.1. PDE5 Inhibitors (Sildenafil Analogues)

Sildenafil (Viagra) utilizes a methyl-piperazine moiety.[6] Replacing the methyl group with a propyl group increases lipophilicity.

-

Rationale: Research indicates that extending the alkyl chain on the piperazine ring of pyrazolopyrimidinones (Sildenafil scaffold) can alter potency and selectivity against PDE5 vs. PDE6 (visual side effects).

-

Synthesis Integration: The 1-propylpiperazine is coupled with the chlorosulfonyl-derivative of the pyrazole scaffold to form the final sulfonamide.

4.2. CNS Agents (H3 Antagonists)

The propyl-piperazine moiety is frequently used in the design of Histamine H3 receptor antagonists. The propyl chain provides a specific steric fit into the receptor's binding pocket that differs from the methyl or ethyl analogues.

4.3. Application Logic Diagram

Caption: Downstream utility of 1-Propylpiperazine in creating diverse pharmaceutical classes via nitrogen derivatization.

Quality Control: The "Market" Standard

For a pharmaceutical intermediate, "market quality" is defined by the impurity profile. When sourcing this material, the Certificate of Analysis (CoA) must be scrutinized for specific red flags.

5.1. Critical Impurities

-

1,4-Dipropylpiperazine: The result of over-alkylation. It acts as a chain terminator in polymerization or a "double-warhead" contaminant in drug synthesis.

-

Limit: < 0.5%

-

-

Piperazine (Unreacted): If present, it will compete in the next reaction step, leading to analogues missing the propyl group (e.g., forming Despropyl-Sildenafil analogues).

-

Limit: < 0.2%

-

-

Heavy Metals: If synthesized via reductive amination using Pd/C, residual palladium is a concern.

5.2. Analytical Protocol (HPLC)

-

Column: C18 Reverse Phase (High pH resistant preferred).

-

Mobile Phase: Phosphate buffer (pH 7.0) / Acetonitrile gradient.

-

Detection: UV at 210 nm (Piperazines have weak UV absorbance; derivatization or refractive index detection may be needed for high sensitivity).

Handling, Safety, and Stability

Safety Data Sheet (SDS) Summary:

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Handling: The dihydrobromide salt is acidic. Use standard PPE (gloves, goggles). Avoid dust inhalation.[5][7][8][9]

-

Storage: Hygroscopic. Store in a tightly sealed container under inert atmosphere (Nitrogen/Argon) if possible. Exposure to moisture can lead to clumping and hydrolysis issues during precise weighing.

-

Stability: Stable under normal temperatures. Avoid strong oxidizing agents.[7][8]

References

-

Sigma-Aldrich. (n.d.). 1-n-Propylpiperazine dihydrobromide Product Specification. Retrieved from

-

PubChem. (n.d.). 1-Propylpiperazine dihydrobromide Compound Summary. National Library of Medicine. Retrieved from

- Dunn, P. J., et al. (1996). Commercial Synthesis of Sildenafil. Bioorganic & Medicinal Chemistry Letters. (Contextual citation regarding piperazine coupling in Sildenafil synthesis).

-

Fluorochem. (n.d.). Safety Data Sheet: 1-Propylpiperazine dihydrobromide. Retrieved from

-

National Institutes of Health (NIH). (2021). Piperazine based antimicrobial polymers: a review. PubMed Central. Retrieved from

Sources

- 1. 1-丙基哌嗪 二氢溴酸 96% | Sigma-Aldrich [sigmaaldrich.com]

- 2. CN103664961A - Synthetic process of sildenafil - Google Patents [patents.google.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. chemimpex.com [chemimpex.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mmbio.byu.edu [mmbio.byu.edu]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

piperazine derivatives in neuropharmacology research

An In-depth Technical Guide to Piperazine Derivatives in Neuropharmacology Research

Authored by: Gemini, Senior Application Scientist

Abstract

The piperazine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile physicochemical properties and frequent appearance in centrally active therapeutic agents.[1][2][3] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of piperazine derivatives in neuropharmacology. We will dissect their fundamental mechanisms of action, detail the causality behind key experimental workflows for their evaluation, and present validated protocols to ensure scientific rigor. The narrative moves from core structural concepts to complex signaling interactions and whole-organism physiological outcomes, offering a comprehensive view of the research and development pipeline.

The Piperazine Scaffold: A Versatile Nucleus for CNS Drug Design

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions.[4][5] This simple structure confers a unique combination of properties that medicinal chemists have successfully leveraged to create drugs with high affinity and specificity for neurological targets.[6][7]

Key Physicochemical Properties:

-

Tunable Basicity: The two nitrogen atoms provide basic centers that can be protonated at physiological pH. This is crucial for forming ionic interactions with acidic residues (e.g., aspartate, glutamate) within receptor binding pockets, a fundamental mechanism for ligand-receptor affinity.[8]

-

Conformational Flexibility: The piperazine ring can adopt both chair and boat conformations, allowing it to adapt its shape to fit optimally within diverse and complex binding sites of CNS receptors and enzymes.[1][8]

-

Hydrogen Bond Capacity: The nitrogen atoms act as hydrogen bond acceptors, and when protonated, as donors. This facilitates a network of interactions that can stabilize the drug-target complex and enhance selectivity.[6][7]

-

Improved Pharmacokinetics: The polar nature of the piperazine moiety often improves aqueous solubility and can be modified to balance lipophilicity, which is essential for oral bioavailability and penetration of the blood-brain barrier (BBB).[6][7]

These properties explain why a subtle change in the substitution pattern on the piperazine nucleus can lead to significant differences in pharmacological activity, allowing for the fine-tuning of a compound's profile from an anxiolytic to an antipsychotic.[4]

Core Mechanisms of Action in Neuropharmacology

Piperazine derivatives exert their effects primarily by modulating the activity of monoamine neurotransmitter systems.[5][9][10] Their structural versatility allows them to act as agonists, antagonists, or partial agonists at a wide range of G-protein coupled receptors (GPCRs) and transporters.

The Serotonergic (5-HT) System

The serotonin system is a major target for piperazine derivatives, particularly in the treatment of depression and anxiety.[11] Many compounds show high affinity for 5-HT₁A and 5-HT₂A receptors.

-

5-HT₁A Receptor Agonism/Partial Agonism: Activation of presynaptic 5-HT₁A autoreceptors reduces the firing of serotonergic neurons, while activation of postsynaptic receptors in regions like the hippocampus and cortex is linked to anxiolytic and antidepressant effects. Drugs like buspirone and gepirone are classic examples of 5-HT₁A partial agonists.[4][11] The binding of a 5-HT₁A agonist initiates a signaling cascade that inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.

Caption: 5-HT1A receptor signaling pathway modulated by a piperazine agonist.

-

Other Serotonergic Targets: Phenylpiperazines like m-chlorophenylpiperazine (mCPP) and trifluoromethylphenylpiperazine (TFMPP) interact with multiple 5-HT receptors, including 5-HT₂C and 5-HT₁B, respectively.[4] Vortioxetine, a multimodal antidepressant, combines 5-HT₃ and 5-HT₇ receptor antagonism with 5-HT₁A agonism and serotonin transporter (SERT) inhibition.[5][10]

The Dopaminergic (DA) System

Modulation of the dopamine system, particularly the D₂ receptor, is the primary mechanism for antipsychotic drugs used to treat schizophrenia.[12]

-

D₂ Receptor Antagonism: Typical antipsychotics block D₂ receptors, which can lead to extrapyramidal side effects.

-

Atypical Antipsychotics: Many successful atypical antipsychotics, such as clozapine and aripiprazole , are piperazine derivatives.[5][10] They exhibit a more complex pharmacology, often combining D₂ partial agonism or "loose" antagonism with potent 5-HT₂A antagonism. This dual action is believed to improve efficacy against negative symptoms of schizophrenia while reducing the risk of motor side effects.

Other CNS Targets

The versatility of the piperazine scaffold allows it to be adapted for other neurological targets:

-

GABA Receptors: Some derivatives act as blockers of the GABAA receptor.[4]

-

NMDA Receptors: Certain piperazine-2,3-dicarboxylic acid derivatives show antagonist activity at the NMDA receptor, which is implicated in various neurological disorders.[4]

-

TRPC6 Channels: Recent research has identified piperazine derivatives as activators of TRPC6 channels, which may be a novel therapeutic strategy for restoring synaptic deficiencies in Alzheimer's disease.[13][14]

Therapeutic Applications and Key Compounds

The structural optimization of the piperazine scaffold has yielded numerous blockbuster drugs for treating a range of CNS disorders.[5][9][10][15]

| Compound Name | Primary Mechanism(s) of Action | Therapeutic Class | Primary Indication(s) |